molecular formula C19H17FN2O2 B2884733 Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate CAS No. 371213-55-7

Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate

Cat. No. B2884733
CAS RN: 371213-55-7
M. Wt: 324.355
InChI Key: MURPEIWGYQPODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has an ethyl ester functional group and a fluoroaniline group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, with the ethyl ester and fluoroaniline groups attached at specific positions. The presence of these functional groups would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline ring, the ethyl ester group, and the fluoroaniline group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroaniline group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives, including those similar to Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate, are known for their efficient fluorescent properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems due to their ability to act as DNA fluorophores. Their structures, often featuring fused aromatic systems with heteroatoms, make them sensitive and selective for these applications. Moreover, quinoline derivatives are explored for their potential as antioxidants and radioprotectors, indicating their broad utility in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antibacterial and Antimycobacterial Properties

Research into quinoline derivatives has demonstrated their significant potential in antimicrobial applications. For instance, studies on pyrrolo[1,2-a]quinoline derivatives have shown promising anti-tuberculosis (TB) activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These findings are supported by molecular docking studies that help in identifying the molecular targets and understanding the binding affinities of these compounds with target proteins, suggesting their potential as new anti-TB agents (Venugopala et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

properties

IUPAC Name

ethyl 4-(4-fluoroanilino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-12(2)5-4-6-15(17)18(16)22-14-9-7-13(20)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURPEIWGYQPODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluoroanilino)-8-methyl-3-quinolinecarboxylate

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